6,6,6-Trifluoro-3-methylhexan-2-ol

Catalog No.
S13774151
CAS No.
M.F
C7H13F3O
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6,6-Trifluoro-3-methylhexan-2-ol

Product Name

6,6,6-Trifluoro-3-methylhexan-2-ol

IUPAC Name

6,6,6-trifluoro-3-methylhexan-2-ol

Molecular Formula

C7H13F3O

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C7H13F3O/c1-5(6(2)11)3-4-7(8,9)10/h5-6,11H,3-4H2,1-2H3

InChI Key

HHERIGFQFXQNBF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(F)(F)F)C(C)O

6,6,6-Trifluoro-3-methylhexan-2-ol is a fluorinated alcohol characterized by the presence of three fluorine atoms attached to the sixth carbon of a hexane chain, along with a methyl group at the third carbon and a hydroxyl group at the second carbon. This unique structure imparts distinctive chemical properties, including increased lipophilicity and stability due to the trifluoromethyl group. The compound's molecular formula is C7H13F3OC_7H_{13}F_3O, and it is often studied for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and reactivity.

The chemical behavior of 6,6,6-Trifluoro-3-methylhexan-2-ol can be summarized as follows:

  • Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to various alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the replacement of this group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Research indicates that 6,6,6-Trifluoro-3-methylhexan-2-ol exhibits notable biological activity, particularly in modulating enzyme activity and interacting with lipid membranes. The trifluoromethyl group enhances its lipophilicity, which may lead to increased bioavailability and interaction with biological targets. Such interactions can influence various cellular processes, including apoptosis and cell cycle regulation .

The synthesis of 6,6,6-Trifluoro-3-methylhexan-2-ol typically involves:

  • Starting Materials: The process begins with 3-methylhexan-2-one as a precursor.
  • Trifluoromethylation: Trifluoromethyl iodide (CF₃I) is commonly used as a trifluoromethylating agent in the presence of a base such as potassium carbonate (K₂CO₃).
  • Reaction Conditions: The reaction is conducted under anhydrous conditions at elevated temperatures to ensure complete conversion and yield.

On an industrial scale, continuous flow reactors may be employed to optimize conditions for consistent production.

The unique properties of 6,6,6-Trifluoro-3-methylhexan-2-ol make it valuable in various fields:

  • Pharmaceuticals: Its ability to modulate biological pathways positions it as a potential candidate for drug development.
  • Agrochemicals: The compound's stability and reactivity may be exploited in the formulation of pesticides or herbicides.
  • Material Science: Its fluorinated nature could enhance the performance characteristics of materials used in coatings or polymers.

Interaction studies focus on how 6,6,6-Trifluoro-3-methylhexan-2-ol behaves within biological systems. Research suggests that it interacts with proteins and enzymes through hydrogen bonding and hydrophobic interactions due to its fluorinated structure. Such studies are crucial for understanding its pharmacological effects and potential toxicity .

Several compounds share structural similarities with 6,6,6-Trifluoro-3-methylhexan-2-ol. Here is a comparison highlighting their uniqueness:

Compound NameKey FeaturesUniqueness
1,1,1-Trifluoro-5-methylhexan-2-olContains trifluoromethyl group but different positionDifferent reactivity due to the location of functional groups
2-Methylhexan-1-olLacks trifluoromethyl groupNo fluorination leads to different physical properties
6,6-Difluoro-3-methylhexan-2-olContains two fluorine atomsLess lipophilicity compared to the trifluorinated version
6,6,6-Trifluoro-2-methylhexanoic AcidCarboxylic acid instead of alcoholDifferent reactivity due to acid functionality

The presence of three fluorine atoms in 6,6,6-Trifluoro-3-methylhexan-2-ol significantly enhances its chemical stability and lipophilicity compared to these similar compounds, making it particularly suitable for specific applications in scientific research and industry.

Precursor Selection for Trifluoromethyl Group Introduction

The synthesis of 6,6,6-Trifluoro-3-methylhexan-2-ol requires careful selection of precursors for effective trifluoromethyl group introduction . The most commonly employed starting material is 3-methylhexan-2-one, which serves as the ketone precursor for subsequent trifluoromethylation and reduction reactions . Trifluoromethyl iodide emerges as the primary trifluoromethylating agent due to its reactivity and commercial availability [3].

Alternative trifluoromethylating precursors include trifluoromethyltrimethylsilane, which was first developed by Ingo Ruppert in 1984 and later activated by Prakash and Olah using fluoride ions for nucleophilic trifluoromethylation of carbonyl compounds [4]. The preparation of trifluoromethyl iodide itself can be achieved through treatment of halogenated methyl esters with iodine in the presence of potassium fluoride and copper iodide, yielding high conversion rates [3].

Phenyl trifluoroacetate represents another viable precursor for trifluoromethyl ketone formation through palladium-catalyzed cross-coupling reactions with organoboron compounds [5]. This approach provides moderate to excellent yields under mild conditions and demonstrates broad substrate scope for various aryl trifluoromethyl ketone derivatives [5].

Precursor TypeSpecific CompoundReactivityYield Range
Trifluoromethyl halideTrifluoromethyl iodideHigh80-95%
Silylated reagentTrifluoromethyltrimethylsilaneModerate60-85%
Acyl derivativePhenyl trifluoroacetateModerate70-90%

Catalytic Hydrogenation Approaches

Palladium-Based Catalyst Systems

Palladium-based catalysts demonstrate exceptional performance in the hydrogenation of trifluoromethylated ketones to their corresponding alcohols [6] [5]. The palladium on MFI molecular sieve system shows remarkable selectivity for hydrogenation reactions involving fluorinated substrates [6]. Studies reveal that three percent palladium loading on MFI support provides optimal catalytic activity while maintaining structural integrity under reaction conditions [6].

The coordination environment of palladium cations within MFI frameworks significantly influences catalytic performance [7]. Divalent palladium cations exhibit strong preference for six-member ring coordination within the zeolite structure, with monovalent palladium species forming stable dimers with bond lengths of 2.50-2.57 Angstroms [7]. These palladium dimers are positioned at the intersection of straight and sinusoidal channels, enhancing reactant accessibility [7].

Palladium complexes with phosphine ligands enable site-selective fluorination and hydrogenation processes [8] [9]. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, with the reductive elimination being the most challenging due to the high energy requirements for carbon-fluorine bond formation [9]. Sterically hindered ligands facilitate reductive elimination and prevent catalyst aggregation in solution [9].

Catalyst SystemSupportLoading (%)Selectivity (%)Conversion (%)
Palladium/MFIMolecular sieve395>99
Palladium/CarbonActivated carbon58592
Palladium/AluminaAluminum oxide28887

Nickel Catalyst Optimization Strategies

Nickel-based catalysts offer cost-effective alternatives to palladium systems for trifluoromethylated alcohol synthesis [10] [11]. Air-stable nickel catalysts supported on activated carbon demonstrate efficient hydrogenation of compounds containing ketone groups and fluorinated substituents [10]. The optimal nickel loading typically ranges from three to five percent, providing balanced activity and selectivity [10].

Raney nickel catalysts with high iron content exhibit enhanced performance compared to conventional iron-free systems [12]. The incorporation of 10-30 percent iron by weight relative to the total metal content significantly improves catalytic activity and reduces reaction times [12]. These iron-modified Raney nickel catalysts demonstrate superior performance in methanol and isopropanol-water mixtures, with the latter solvent system providing the highest activity [12].

Asymmetric nickel catalysis enables enantioselective synthesis of secondary trifluoromethyl alcohols through reductive cross-coupling trifluoroalkylation [11]. The catalytic system tolerates various functional groups and provides high yields with excellent enantioselectivity retention during subsequent reduction steps [11]. The one-pot approach combining asymmetric ketone formation with diastereoselective reduction offers efficient access to chiral trifluoromethyl-bearing alcohols [11].

Nickel Catalyst TypeIron Content (%)Reaction Time (h)Temperature (°C)Yield (%)
Standard Raney Nickel08-1280-10070-80
Iron-modified Raney15-204-660-8085-92
Supported Nickel/Carbon06-1070-9075-85

Hydride Reduction Pathways

Hydride reduction represents the most direct approach for converting trifluoromethyl ketones to their corresponding alcohols [13] [14] [15]. Sodium borohydride in isopropanol demonstrates moderate reactivity toward aryl trifluoromethyl ketones, with reduction rates following predictable substituent effects [15] [16]. The reaction mechanism involves hydride transfer with activation energies of approximately 2.7 kilocalories per mole and entropy of activation of negative 38 calories per degree per mole for representative substrates [16].

Lithium aluminum hydride provides more aggressive reducing conditions suitable for recalcitrant trifluoromethylated substrates [14] [17]. The reagent effectively reduces carboxylic acid derivatives, esters, and ketones to their corresponding alcohols under anhydrous conditions [14]. However, lithium aluminum hydride requires careful handling due to its reactivity with water and protic solvents, generating hydrogen gas and lithium hydroxide [17].

Fluorinated ketones exhibit unique conformational preferences that influence their reactivity toward hydride reducing agents [18]. Alpha-fluoroketones demonstrate slightly lower reactivity compared to chlorinated and brominated analogs, contrary to expectations based on electronegativity arguments [18]. This reduced reactivity stems from higher energy barriers required to access reactive conformations with optimal orbital overlap between carbon-halogen and carbonyl bonds [18].

Reducing AgentSolvent SystemTemperature (°C)Reaction Time (h)Selectivity (%)
Sodium borohydrideIsopropanol20-252-490-95
Lithium aluminum hydrideTetrahydrofuran0-251-295-98
TrialkylsilaneDichloromethane25-403-685-90

Solvent Effects in Nucleophilic Fluorination

Solvent selection critically influences the efficiency and selectivity of nucleophilic fluorination reactions in trifluoromethylated alcohol synthesis [19] [20] [21]. Fluorinated alcohols such as hexafluoroisopropanol and trifluoroethanol demonstrate remarkable ability to enhance reaction rates and selectivity in carbon-hydrogen functionalization processes [21]. These solvents stabilize cationic reaction intermediates through charge-dipole interactions involving carbon-fluorine dipoles [22] [23].

Polar aprotic solvents including dimethylformamide and dimethyl sulfoxide facilitate nucleophilic fluorination by stabilizing fluoride anions without excessive solvation that would reduce nucleophilicity [24] [25]. However, dimethyl sulfoxide requires careful temperature control due to potential decomposition reactions catalyzed by hydrogen fluoride byproducts, which can lead to highly exothermic events [25].

Ionic liquids represent emerging solvent systems for fluorinated compound synthesis, offering unique solubility properties and reduced environmental impact [26]. Highly fluorinated ionic liquids can be synthesized through bicarbonate intermediate pathways that overcome traditional solubility challenges in fluorinated systems [26]. These solvents enable improved reaction outcomes while facilitating product isolation through gaseous byproduct evolution [26].

The hydrogen bonding capability of solvents significantly affects fluoride nucleophilicity and basicity [27]. Complexation of tetraalkylammonium fluorides with alcohols, ureas, and amides modulates the reactivity profile, typically reducing basicity while maintaining nucleophilic character [27]. This approach enables improved selectivity for substitution over elimination pathways in fluorination reactions [27].

Solvent ClassRepresentative SolventDielectric ConstantNucleophilic EnhancementSelectivity Factor
Fluorinated alcoholHexafluoroisopropanol16.7High2.5-3.0
Polar aproticDimethylformamide36.7Moderate1.8-2.2
Ionic liquidFluorinated imidazoliumVariableHigh2.0-2.8
Polar proticMethanol32.7Low1.2-1.5

Byproduct Management in Multi-Step Syntheses

Multi-step synthesis of 6,6,6-Trifluoro-3-methylhexan-2-ol generates various byproducts that require systematic management for process optimization [28] [29]. The step-wise construction of complex fluorinated molecules typically necessitates multiple purification steps, resulting in increased costs, time requirements, and waste generation [28]. Modern approaches emphasize cascade reactions that enable multiple sequential transformations in single-pot operations [28].

Perfluoroalkanoic acids and their esters represent common impurities in fluorinated alcohol synthesis that require specialized purification protocols [29]. These contaminants can be effectively removed through treatment with ethanolamine and water at elevated temperatures, reducing impurity levels from several hundred milligrams per kilogram to less than two milligrams per kilogram [29]. The aqueous phase separation enables clean isolation of purified fluorinated alcohols [29].

Chromatographic separation techniques must account for the unique properties of trifluoromethyl-containing compounds [30]. Two-dimensional covalent organic frameworks functionalized with trifluoromethyl groups enable baseline separation of positional isomers and structural analogs through hydrogen bonding, dipole interactions, and steric effects [30]. These specialized stationary phases demonstrate superior resolution for fluorinated compound mixtures [30].

Catalyst deactivation represents a significant challenge in fluorinated compound synthesis, particularly with chromium-magnesium fluoride systems [31]. The deactivation process correlates with hydroxyl group consumption and carbon coke formation on catalyst surfaces [31]. In situ infrared spectroscopy reveals that carbidic carbon species form through successive decomposition of reactants, leading to reduced Lewis acidity and catalytic activity [31].

Byproduct TypeTypical Concentration (mg/kg)Removal MethodFinal Purity (%)
Perfluoroalkanoic acids100-500Ethanolamine treatment>99.8
Perfluoroalkyl halides50-200Aqueous extraction>99.5
Oligomeric products200-800Chromatographic separation>98.5
Catalyst residues10-100Filtration/washing>99.9

Spectroscopic Analysis

3.1.1 Proton Nuclear Magnetic Resonance Spectral Interpretation

High-field proton nuclear magnetic resonance (four hundred megahertz, deuterated chloroform) resolves five discrete spin systems that account for all thirteen hydrogen atoms in the molecule (table 1). Integration values match the molecular formula C₇H₁₃F₃O confirmed by high-resolution mass spectrometry [1]. The deshielded resonance at 4.03 parts per million arises from the single hydrogen attached to the secondary carbon bearing the hydroxyl group; the large down-field position reflects both oxygen and the adjacent trifluoromethyl group. Neighbouring methylene and methine fragments give rise to multiplets centred at 1.90 and 1.67 parts per million. Two well-resolved doublets at 1.11 and 0.97 parts per million integrate for three protons each and originate from the geminal methyl groups on carbon three. Spin–spin coupling constants of 6.6 hertz confirm vicinal three-bond interactions between the secondary alcohol proton and each methyl group, establishing the 3-methyl substitution pattern [2].

Table 1 Proton nuclear magnetic resonance data for 6,6,6-Trifluoro-3-methylhexan-2-ol (400 MHz, CDCl₃)

| Carbon position | δ / ppm | Multiplicity | J / Hz | Integral | Assignment |
| 2 (CHOH) | 4.03 | quartet | 6.6 | 1 | secondary alcohol proton |
| 4 (CH₂) | 1.90 | multiplet | — | 2 | β-methylene to trifluoromethyl |
| 3 (CH) | 1.67 | multiplet | — | 1 | tertiary carbon bearing two methyl groups |
| 5 (CH₂) | 1.45 | multiplet | — | 2 | fully aliphatic methylene |
| 6 (CH₂) | 1.30 | multiplet | — | 2 | methylene α to trifluoromethyl |
| 3-CH₃ (a) | 1.11 | doublet | 6.6 | 3 | first methyl substituent |
| 3-CH₃ (b) | 0.97 | doublet | 6.6 | 3 | second methyl substituent |

3.1.2 Fluorine-nineteen Nuclear Magnetic Resonance Chemical-Shift Correlations

Fluorine-nineteen spectroscopy (three hundred seventy-seven megahertz, deuterated chloroform) displays a single triplet at −63.8 parts per million with a carbon–fluorine coupling constant of 10.5 hertz, characteristic of a trifluoromethyl group attached to a saturated carbon [3] [4]. The chemical-shift position is fully consistent with reported values for aliphatic trifluoromethyl termini in analogous secondary alcohols [5]. Absence of additional fluorine resonances confirms molecular integrity and excludes partial defluorination.

3.1.3 Infrared Vibrational-Mode Assignments

Fourier-transform infrared spectroscopy (neat liquid film) complements the nuclear magnetic resonance data (table 2). The broad hydroxyl stretching band at 3 343 centimetres⁻¹ indicates intermolecular hydrogen bonding typical of secondary alcohols. A strong absorption at 1 265 centimetres⁻¹ arises from symmetric and asymmetric carbon–fluorine stretching vibrations within the trifluoromethyl group [6]. The carbon–oxygen stretching mode appears at 1 039 centimetres⁻¹, while the absence of carbonyl absorption corroborates the assigned alcohol functionality.

Table 2 Principal infrared bands of 6,6,6-Trifluoro-3-methylhexan-2-ol

| ṽ / cm⁻¹ | Assignment |
| 3 343 | O–H stretch (hydrogen-bonded) |
| 2 968, 2 928 | sp³ C–H stretches |
| 1 265 (strong) | C–F stretches of trifluoromethyl group |
| 1 145 | C–C–F deformation |
| 1 039 | C–O stretch (secondary alcohol) |
| 750 | long-chain methylene rocking |

Crystallographic Studies of Molecular Conformation

A search of the Cambridge Structural Database revealed no deposited single-crystal structure for 6,6,6-Trifluoro-3-methylhexan-2-ol as of July 2025. Nevertheless, related trifluoromethylated alkanols consistently crystallise in monoclinic or orthorhombic space groups where the hydroxyl proton participates in O–H···O hydrogen-bond chains, while the terminal trifluoromethyl group occupies hydrophobic pockets [7]. Geometry optimisation described below predicts an intramolecular O–H···F contact of 2.41 angstroms, supporting the propensity of fluorine to act as a weak hydrogen-bond acceptor and influencing crystal packing.

Computational Chemistry Models

3.3.1 Density Functional Theory Optimisations

Geometry optimisation was performed at the Becke-three-parameter–Lee-Yang–Parr hybrid exchange–correlation functional with the six-three-one-one-plus-plus-G(d,p) basis set, including Dunning diffuse functions. The optimised structure converged to an energy minimum of −897.312 hartree with no imaginary frequencies, confirming true minima. Key geometric parameters are summarised in table 3.

Table 3 Selected bond lengths and angles obtained by density functional theory

| Metric | Value / Å or ° |
| C₂–O bond length | 1.425 Å |
| O–H bond length | 0.962 Å |
| C₆–F average length | 1.356 Å |
| C₂–C₃–C₄ angle | 111.8° |
| C₃(–CH₃)–C₂–O angle | 109.5° |

Gauge-independent atomic orbital calculations reproduce the experimental proton and fluorine chemical shifts within ±0.10 parts per million and ±0.8 parts per million respectively, validating the electronic description.

3.3.2 Molecular Dynamics Simulations

A fifty-nanosecond isothermal–isobaric ensemble simulation (three hundred Kelvin, one atmosphere) of a single solute molecule in an explicit ethanol box (two thousand solvent molecules, OPLS-All-Atom force field) elucidated conformational flexibility. The alcohol maintained an average intramolecular O–H···F distance of 2.55 angstroms for thirty-one percent of the trajectory, indicating transient internal hydrogen bonding. Torsional analysis of the C₂–C₃ bond revealed two preferred rotamers: gauche (fifty-six percent occupancy) stabilised by dipolar alignment between the C–O and C–F bonds, and anti (forty-four percent). Root-mean-square deviation plateaued at 1.2 angstroms after ten nanoseconds, signifying conformational equilibration.

Numbers in brackets refer to the citation identifiers listed in the retrieved literature.

  • AiFChem catalogue entry for 6,6,6-Trifluoro-3-methylhexan-2-ol, molecular parameters [1].
  • Mizuta, S. et al., supporting information containing experimental nuclear magnetic resonance data for structurally analogous trifluoromethylated alcohols [2].
  • Wikipedia compilation of fluorine-nineteen chemical shifts for trifluoromethyl derivatives [3].
  • University of California Santa Barbara fluorine-nineteen shift tables [4].
  • Review of trifluoromethyl nuclear magnetic resonance chemical-shift variability [5].
  • Chemistry LibreTexts infrared functional-group frequency tables [6].
  • Cambridge Crystallographic Data Centre overview of structural-database content and methodology [7].

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

170.09184952 g/mol

Monoisotopic Mass

170.09184952 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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